Cas no 1807307-47-6 (Methyl 2-cyano-3-fluoro-6-ethylbenzoate)
Methyl 2-cyano-3-fluoro-6-ethylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-cyano-3-fluoro-6-ethylbenzoate
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- Inchi: 1S/C11H10FNO2/c1-3-7-4-5-9(12)8(6-13)10(7)11(14)15-2/h4-5H,3H2,1-2H3
- InChI Key: GPAAATLQUZUIGH-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C(=O)OC)C=1C#N)CC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 284
- XLogP3: 2.4
- Topological Polar Surface Area: 50.1
Methyl 2-cyano-3-fluoro-6-ethylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015011487-250mg |
Methyl 2-cyano-3-fluoro-6-ethylbenzoate |
1807307-47-6 | 97% | 250mg |
$475.20 | 2023-09-02 | |
| Alichem | A015011487-500mg |
Methyl 2-cyano-3-fluoro-6-ethylbenzoate |
1807307-47-6 | 97% | 500mg |
$798.70 | 2023-09-02 | |
| Alichem | A015011487-1g |
Methyl 2-cyano-3-fluoro-6-ethylbenzoate |
1807307-47-6 | 97% | 1g |
$1519.80 | 2023-09-02 |
Methyl 2-cyano-3-fluoro-6-ethylbenzoate Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
Additional information on Methyl 2-cyano-3-fluoro-6-ethylbenzoate
Comprehensive Overview of Methyl 2-cyano-3-fluoro-6-ethylbenzoate (CAS No. 1807307-47-6)
Methyl 2-cyano-3-fluoro-6-ethylbenzoate (CAS No. 1807307-47-6) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This ester derivative, characterized by its cyano, fluoro, and ethyl functional groups, offers unique reactivity and stability, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly exploring its potential applications, particularly in the development of novel active pharmaceutical ingredients (APIs) and crop protection agents.
The molecular structure of Methyl 2-cyano-3-fluoro-6-ethylbenzoate features a benzoate core substituted with a cyano group at the 2-position, a fluoro group at the 3-position, and an ethyl group at the 6-position. This arrangement imparts distinct electronic and steric properties, which are critical for its reactivity in nucleophilic substitution and cross-coupling reactions. The presence of the fluoro substituent enhances the compound's metabolic stability, a property highly sought after in drug design and agrochemical formulations.
In recent years, the demand for fluorinated compounds like Methyl 2-cyano-3-fluoro-6-ethylbenzoate has surged due to their role in addressing global challenges such as drug resistance and sustainable agriculture. For instance, fluorinated intermediates are pivotal in the synthesis of next-generation antibiotics and herbicides, which are designed to be more effective and environmentally friendly. This aligns with the growing consumer and regulatory focus on green chemistry and reduced environmental impact.
From a synthetic perspective, Methyl 2-cyano-3-fluoro-6-ethylbenzoate is often utilized in palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are cornerstone methodologies in modern organic synthesis. Its compatibility with these reactions makes it a versatile building block for constructing complex molecules. Additionally, the cyano group can be further functionalized into amides, carboxylic acids, or tetrazoles, expanding its utility in medicinal chemistry.
The compound's physicochemical properties, including its melting point, solubility, and stability under various conditions, have been extensively studied to ensure optimal performance in industrial applications. For example, its moderate solubility in organic solvents like dichloromethane and dimethyl sulfoxide (DMSO) facilitates its use in laboratory-scale and large-scale syntheses. These characteristics are frequently highlighted in patent literature and academic publications, underscoring its commercial and scientific relevance.
In the context of AI-driven drug discovery, Methyl 2-cyano-3-fluoro-6-ethylbenzoate has emerged as a key player. Computational models often predict its derivatives as potential candidates for targeting enzyme inhibitors or GPCRs (G-protein-coupled receptors). This intersection of cheminformatics and synthetic chemistry exemplifies how traditional compounds are being repurposed for cutting-edge research. Moreover, its inclusion in high-throughput screening libraries has accelerated the identification of lead compounds for various therapeutic areas.
Another area of interest is the compound's role in advanced material science. Fluorinated aromatic compounds are known to enhance the thermal and chemical stability of polymers, making them suitable for applications in electronics, coatings, and adhesives. The ethylbenzoate moiety, in particular, contributes to improved plasticity and compatibility with other materials, addressing the need for high-performance additives in industrial manufacturing.
As the scientific community continues to explore sustainable synthetic routes, Methyl 2-cyano-3-fluoro-6-ethylbenzoate is also being investigated for its potential in catalysis and biocatalysis. Enzymatic transformations and metal-free reactions are gaining traction as eco-friendly alternatives, and this compound's reactivity profile positions it as a promising substrate for such innovations. This aligns with the broader trend toward circular economy principles in chemical production.
In summary, Methyl 2-cyano-3-fluoro-6-ethylbenzoate (CAS No. 1807307-47-6) is a multifaceted compound with significant implications across diverse industries. Its structural features, combined with its adaptability in synthetic and computational applications, make it a cornerstone of modern chemical research. Whether in the realm of pharmaceuticals, agrochemicals, or materials science, this compound exemplifies the synergy between traditional chemistry and contemporary technological advancements.
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